N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
Description
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a thienyl and pyrazole ring
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O2S/c1-6-7(2)19-12(9(6)10(13)17)15-11(18)8-4-14-16(3)5-8/h4-5H,1-3H3,(H2,13,17)(H,15,18) |
InChI Key |
MQPHDBIRZPSCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 3-(aminocarbonyl)-4,5-dimethyl-2-thiophene with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide
- N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a thienyl and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
